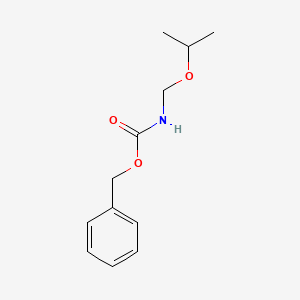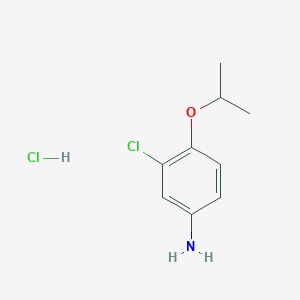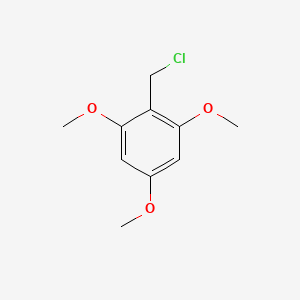
2-(Chloromethyl)-1,3,5-trimethoxybenzene
Übersicht
Beschreibung
“2-(Chloromethyl)-1,3,5-trimethoxybenzene” is a chloromethyl compound. Chloromethyl compounds are often used in organic synthesis . They are typically used as alkylating agents or for introducing protecting groups .
Synthesis Analysis
While specific synthesis methods for “2-(Chloromethyl)-1,3,5-trimethoxybenzene” are not available, chloromethylation reactions often involve the use of a catalyst and are carried out under acidic conditions .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would likely involve a benzene ring substituted with chloromethyl and methoxy groups. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Chloromethyl compounds can participate in a variety of chemical reactions. For example, they can act as alkylating agents in organic synthesis . The specific reactions “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would undergo depend on the reaction conditions and other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would depend on its specific structure. Factors such as melting point, molecular weight, and solubility could be determined through experimental analysis .Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Agents
2-(Chloromethyl)-1,3,5-trimethoxybenzene: is utilized in the synthesis of novel anticancer agents. It serves as a key intermediate in the preparation of 4-anilinoquinazoline scaffolds . These scaffolds are crucial in the development of compounds that exhibit promising anticancer activity in vitro.
Development of MRI Contrast Agents
This compound is involved in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are significant as Zn2±sensitive magnetic resonance imaging (MRI) contrast agents , enhancing the quality of MRI scans and aiding in the accurate diagnosis of various health conditions.
Catalyst in Organic Synthesis
It acts as a reagent in base-catalyzed alkylation reactions. For instance, it is used in the alkylation of p-tert-butylcalix 6arene and p-tert-butylcalix5arene in DMF (Dimethylformamide), which are important steps in organic synthesis processes .
Synthesis of Organometallic Compounds
2-(Chloromethyl)-1,3,5-trimethoxybenzene: is a reactant in the synthesis of various organometallic compounds. These compounds play a vital role in the field of catalysis and materials science .
Chloromethylation Reactions
The compound is used in chloromethylation reactions, which are essential for modifying aromatic compounds to produce fine chemicals, pharmaceuticals, and polymers . This process is fundamental in the creation of a wide range of specialized materials.
Biochemical Research
In biochemical research, it serves as a reagent for introducing chloromethyl groups into different substrates, which can be pivotal for studying biochemical pathways and reactions .
Synthesis of Functionalized Building Blocks
The compound is converted into 2-hydroxymethyl-4(3H)-quinazolinones and 2-formyl-4(3H)-quinazolinones , which are functionalized building blocks used in the design of biologically active compounds .
Environmental Hazard Reduction
It is part of research efforts aimed at replacing highly corrosive and hazardous acid catalysts with more environmentally friendly alternatives in chemical processes .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1,3,5-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXFEGKXRSNKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655889 | |
| Record name | 2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
CAS RN |
96428-90-9 | |
| Record name | 2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



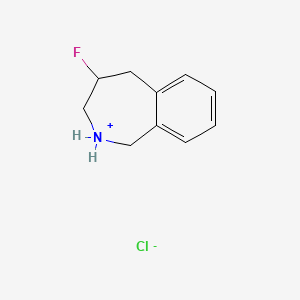


amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497964.png)
![N-[1-(2-Methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1497965.png)
![2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochloride](/img/structure/B1497967.png)
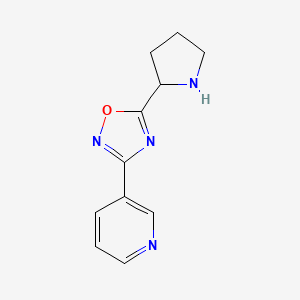
![6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1497981.png)

amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497983.png)

